molecular formula C11H10N2O4 B14622698 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione CAS No. 59512-12-8

1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B14622698
CAS No.: 59512-12-8
M. Wt: 234.21 g/mol
InChI Key: PZGFOPAXYGQVSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with appropriate amines or amides. One common method is the nucleophilic acyl substitution involving 1,4-dicarboxylic acids or their derivatives such as succinic anhydrides with nucleophiles . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine-2,5-diones.

Scientific Research Applications

1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzyme active sites, leading to inhibition or activation of enzymatic activity . The pyrrolidine ring structure allows for binding to various receptors, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

59512-12-8

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1-methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H10N2O4/c1-12-10(14)6-9(11(12)15)7-2-4-8(5-3-7)13(16)17/h2-5,9H,6H2,1H3

InChI Key

PZGFOPAXYGQVSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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